[(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine [(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15735116
InChI: InChI=1S/C7H5F5N2/c8-3-2(1-14-13)4(9)6(11)7(12)5(3)10/h14H,1,13H2
SMILES:
Molecular Formula: C7H5F5N2
Molecular Weight: 212.12 g/mol

[(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine

CAS No.:

Cat. No.: VC15735116

Molecular Formula: C7H5F5N2

Molecular Weight: 212.12 g/mol

* For research use only. Not for human or veterinary use.

[(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine -

Specification

Molecular Formula C7H5F5N2
Molecular Weight 212.12 g/mol
IUPAC Name (2,3,4,5,6-pentafluorophenyl)methylhydrazine
Standard InChI InChI=1S/C7H5F5N2/c8-3-2(1-14-13)4(9)6(11)7(12)5(3)10/h14H,1,13H2
Standard InChI Key KLYFKJKPUDOTND-UHFFFAOYSA-N
Canonical SMILES C(C1=C(C(=C(C(=C1F)F)F)F)F)NN

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is (2,3,4,5,6-pentafluorophenyl)methylhydrazine, reflecting its pentafluorinated aromatic ring and hydrazine functional group . Key identifiers include:

PropertyValueSource
CAS Registry Number163432-96-0
Molecular FormulaC7H5F5N2\text{C}_7\text{H}_5\text{F}_5\text{N}_2
Molecular Weight212.12 g/mol
SMILES NotationC(C1=C(C(=C(C(=C1F)F)F)F)F)NN
InChI KeyKLYFKJKPUDOTND-UHFFFAOYSA-N

Structural and Spectroscopic Characteristics

The molecule consists of a pentafluorophenyl group attached to a methylhydrazine chain. Fluorine atoms at all ortho, meta, and para positions of the benzene ring create strong electron-withdrawing effects, influencing reactivity. Key computed properties include:

  • Hydrogen Bond Donor Count: 2 (hydrazine -NH2_2 group)

  • Hydrogen Bond Acceptor Count: 7 (5 fluorine atoms + 2 nitrogen atoms)

  • Topological Polar Surface Area: 38.1 Ų

  • XLogP3-AA (lipophilicity): 1.0

The planar pentafluorophenyl group enhances stability and facilitates π-π stacking interactions, while the hydrazine moiety provides nucleophilic sites for chemical reactions .

Synthesis and Manufacturing

Synthetic Pathways

While detailed protocols are proprietary, synthesis likely involves:

  • Fluorination: Introduction of fluorine atoms to a benzyl precursor via halogen exchange or electrophilic fluorination.

  • Hydrazine Functionalization: Reaction of the fluorinated benzyl chloride with hydrazine (N2H4\text{N}_2\text{H}_4) to form the hydrazine derivative.

Key challenges include controlling regioselectivity during fluorination and avoiding over-alkylation of hydrazine. Industrial-scale production may employ continuous-flow systems to mitigate hazards associated with reactive intermediates .

Chemical Reactivity and Functional Applications

Nucleophilic Reactivity

The hydrazine group (NHNH2-\text{NH}-\text{NH}_2) acts as a bifunctional nucleophile, participating in:

  • Schiff Base Formation: Reaction with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones, useful in pharmaceutical synthesis .

  • Coordination Chemistry: Binding to metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}) for catalytic applications .

Applications in Material Science

The compound’s fluorinated aromatic system contributes to:

  • Polymer Modification: Enhancing thermal stability and chemical resistance in fluoropolymers .

  • Surface Coatings: Improving hydrophobicity and anti-corrosive properties .

Analytical Chemistry

Used as a derivatization agent for:

  • Amine Detection: Enhancing chromatographic separation and mass spectrometry sensitivity .

  • Fluorophore Labeling: Tagging biomolecules for fluorescence-based assays .

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